2-[[3,4-dihydroxy-6-[2-hydroxy-6-[11-hydroxy-4,4,9,13,14-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl]oxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
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Overview
Description
This compound is known for its intense sweetness, being approximately 300 times sweeter than sucrose . It is used as a natural sweetener in various food and beverage products, particularly in China.
Preparation Methods
Synthetic Routes and Reaction Conditions: Siamenoside I can be synthesized through biotransformation processes involving the use of enzymes such as β-glucosidase. The enzyme is immobilized on glass microspheres using glutaraldehyde as a cross-linker. The optimal conditions for the reaction include a glutaraldehyde concentration of 1.5%, a carrier activation time of 1 hour, and a binding enzyme time of 12 hours. The reaction is carried out at 60°C and pH 5 .
Industrial Production Methods: Industrial production of Siamenoside I involves the extraction and purification from Siraitia grosvenorii. The process includes removing bacterial fragments and proteins, clearing pigments, and purifying the product using ion exchange and macroporous resins. The final product is obtained with a yield exceeding 70% .
Chemical Reactions Analysis
Types of Reactions: Siamenoside I undergoes various chemical reactions, including deglycosylation, hydroxylation, dehydrogenation, deoxygenation, isomerization, and glycosylation .
Common Reagents and Conditions:
Deglycosylation: Typically involves enzymatic hydrolysis using β-glucosidase.
Hydroxylation and Dehydrogenation: These reactions can occur under oxidative conditions.
Deoxygenation and Isomerization: These reactions may involve specific enzymes or chemical catalysts.
Major Products: The major products formed from these reactions include various mogrosides and their metabolites, such as mogroside IIIE .
Scientific Research Applications
Siamenoside I has several scientific research applications:
Chemistry: Used as a model compound for studying glycoside hydrolysis and enzymatic reactions.
Biology: Investigated for its metabolic pathways and distribution in organisms, particularly in rats.
Medicine: Explored for its potential health benefits, including anti-inflammatory and antioxidant properties.
Mechanism of Action
The mechanism of action of Siamenoside I involves its interaction with taste receptors on the tongue, leading to the perception of sweetness. In biological systems, it undergoes various metabolic reactions, including deglycosylation and hydroxylation, which may contribute to its bioactivity . The molecular targets and pathways involved in its metabolism include enzymes such as β-glucosidase and various oxidative enzymes.
Comparison with Similar Compounds
Siamenoside I is part of a group of compounds known as mogrosides, which are also derived from Siraitia grosvenorii. Similar compounds include:
Mogroside IV: Another sweetener with slightly lower sweetness compared to Siamenoside I.
Mogroside V: The precursor to Siamenoside I and Mogroside IV, which undergoes hydrolysis to form these compounds.
Siamenoside I is unique due to its intense sweetness and specific metabolic pathways, making it a valuable compound for both scientific research and industrial applications.
Properties
Molecular Formula |
C54H92O24 |
---|---|
Molecular Weight |
1125.3 g/mol |
IUPAC Name |
2-[[3,4-dihydroxy-6-[2-hydroxy-6-[11-hydroxy-4,4,9,13,14-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl]oxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C54H92O24/c1-22(23-15-16-52(6)30-12-10-24-25(54(30,8)31(58)17-53(23,52)7)11-14-32(50(24,2)3)76-47-43(68)39(64)35(60)27(19-56)73-47)9-13-33(51(4,5)70)77-49-45(78-48-44(69)40(65)36(61)28(20-57)74-48)41(66)37(62)29(75-49)21-71-46-42(67)38(63)34(59)26(18-55)72-46/h10,22-23,25-49,55-70H,9,11-21H2,1-8H3 |
InChI Key |
XJIPREFALCDWRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CC(C6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)CO)O)O)O)C)O)C)C |
Origin of Product |
United States |
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